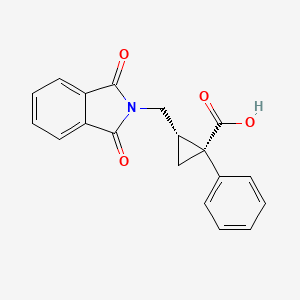

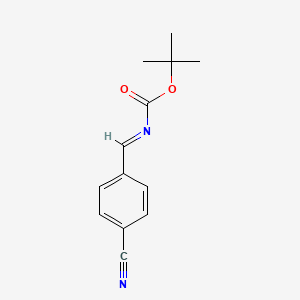

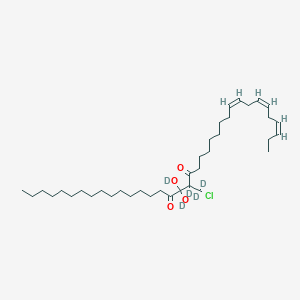

(4-Cyano-benzylidene)-carbamic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

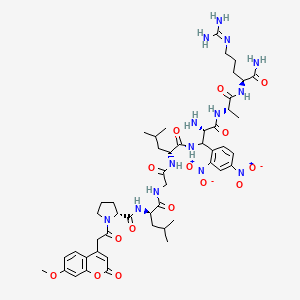

Synthesis of compounds similar to "(4-Cyano-benzylidene)-carbamic acid tert-butyl ester" involves key steps such as carbamation reactions and the formation of benzylidene linkages. For instance, the synthesis of related carbamate esters can be achieved through reactions involving amino compounds with di-tert-butyldicarbonate (Boc anhydride), leading to good yields and showcasing the versatility of carbamate synthesis methods (Kant, Singh, & Agarwal, 2015).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques like X-ray diffraction, revealing non-planar conformations and interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the structural stability and packing in crystals (Kant, Singh, & Agarwal, 2015).

Chemical Reactions and Properties

Carbamate esters participate in a variety of chemical reactions, including deprotection processes facilitated by mild reagents like aqueous phosphoric acid, which selectively removes tert-butyl carbamates, esters, and ethers, preserving the integrity of sensitive functional groups and stereochemistry (Li et al., 2006).

Physical Properties Analysis

The physical properties of carbamate esters, such as melting points, solubility, and crystal packing, can be directly inferred from their molecular structure. The non-planar conformation and the presence of intermolecular interactions significantly influence these properties, contributing to the material's stability and behavior under different conditions (Kant, Singh, & Agarwal, 2015).

Chemical Properties Analysis

The chemical behavior of "(4-Cyano-benzylidene)-carbamic acid tert-butyl ester" and related compounds, including their reactivity, stability, and interaction with various reagents, provides insight into their potential applications. The selective deprotection of tert-butyl groups and the involvement of carbamate esters in synthesis pathways highlight the compound's utility in organic synthesis and material science (Li et al., 2006).

科学的研究の応用

Synthesis of Chiral Compounds : (4-Cyano-benzylidene)-carbamic acid tert-butyl ester and related compounds are used in the synthesis of chiral compounds, especially in asymmetric Mannich reactions. These reactions are crucial for the production of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Ring-Opening Polymerization : This compound is involved in the synthesis and ring-opening polymerization of cyclic esters, particularly in creating hydrophilic aliphatic polyesters. Such polymers have a range of applications, including in biomedical fields (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).

Deprotection in Organic Synthesis : Aqueous phosphoric acid is used as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers, including (4-Cyano-benzylidene)-carbamic acid tert-butyl ester. This process is important in organic synthesis for removing protecting groups without affecting other sensitive functional groups (Li, Berliner, Buzon, Chiu, Colgan, Kaneko, Keene, Kissel, Le, Leeman, Marquez, Morris, Newell, Wunderwald, Witt, Weaver, Zhang, & Zhang, 2006).

Photolysis in Organic Chemistry : In the study of photolysis of N-aryl-carbamic acid alkyl esters, compounds similar to (4-Cyano-benzylidene)-carbamic acid tert-butyl ester are used to understand the primary products and mechanisms involved in photo-Fries rearrangements and splitting processes (Schultze, 1973).

Biotransformation Studies : The N-protecting group's role in the biotransformation of β-amino nitriles to corresponding β-amino amides and acids is studied using compounds like (4-Cyano-benzylidene)-carbamic acid tert-butyl ester. This research is significant in understanding the chemoselectivity and potential enantioselectivity of biotransformations (Preiml, Hönig, & Klempier, 2004).

Crystallography and Structural Studies : X-ray diffraction studies and crystallography of related compounds provide insights into the molecular structure and packing, which is crucial for understanding their chemical behavior and potential applications (Kant, Singh, & Agarwal, 2015).

Safety and Hazards

The safety data sheet for “(4-Cyano-benzylidene)-carbamic acid tert-butyl ester” suggests that it should be handled with care to avoid dust formation and inhalation . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken . It should be stored properly and disposed of in accordance with local regulations .

特性

IUPAC Name |

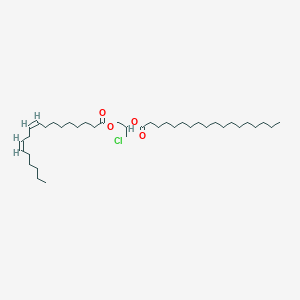

tert-butyl (NE)-N-[(4-cyanophenyl)methylidene]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7,9H,1-3H3/b15-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALNCPSAHALXIV-OQLLNIDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C/C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657813 |

Source

|

| Record name | tert-Butyl [(E)-(4-cyanophenyl)methylidene]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150884-51-8 |

Source

|

| Record name | tert-Butyl [(E)-(4-cyanophenyl)methylidene]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

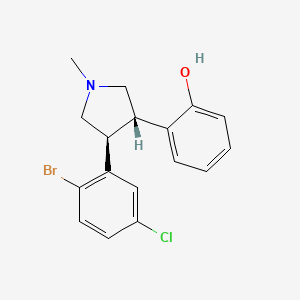

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)

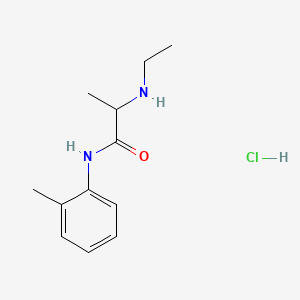

![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)